molecular formula C21H23N5O4S B2402766 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-56-2

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2402766
CAS No.: 1021104-56-2
M. Wt: 441.51
InChI Key: RHLFZMJBBNPFNA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a piperazine ring bearing a pyridin-3-ylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Attachment of Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction, often using a halogenated precursor.

    Sulfonylation with Pyridin-3-ylsulfonyl Group: Finally, the pyridin-3-ylsulfonyl group is attached via a sulfonylation reaction, typically using pyridine-3-sulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenated compounds, sulfonyl chlorides, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)pyridazine: Lacks the piperazine and pyridin-3-ylsulfonyl groups.

    6-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is unique due to the combination of its functional groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-29-19-7-5-16(14-20(19)30-2)18-6-8-21(24-23-18)25-10-12-26(13-11-25)31(27,28)17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFZMJBBNPFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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